molecular formula C18H22N2O4S B2675698 2-(cyclopentylthio)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide CAS No. 2034546-38-6

2-(cyclopentylthio)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide

Cat. No. B2675698
M. Wt: 362.44
InChI Key: WDCJDADHMQUDPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclopentylthio)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide, also known as CPX-351, is a liposomal formulation of daunorubicin and cytarabine in a fixed 1:5 molar ratio. This drug is used for the treatment of acute myeloid leukemia (AML) in adults. The unique formulation of CPX-351 has shown promising results in clinical trials, leading to its approval by the US Food and Drug Administration (FDA) in 2017.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research demonstrates that derivatives similar to the queried compound are involved in the synthesis of various heterocyclic assemblies. For example, 2-(1,3-thiazolidin-2-ylidene)acetamides can be utilized as 2-enamides in cyclocondensation reactions with oxalyl chloride, leading to the formation of new heterocyclic structures like 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones with yields of 50–88% (Obydennov et al., 2017).

Corrosion Inhibition

Derivatives of acetamide, isoxazolidine, and isoxazoline, synthesized through reactions involving long-chain alkenes containing O or S as heteroatoms, have been evaluated as corrosion inhibitors. These compounds show promising inhibition efficiencies in both acidic and mineral oil mediums, indicating their potential applications in protecting metals against corrosion (Yıldırım & Cetin, 2008).

Antimicrobial and Anticancer Activities

A series of acetamide derivatives has been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown significant antimicrobial activity against various bacteria and fungi. Moreover, certain derivatives exhibit notable cytotoxicity towards human colorectal cancer cell lines, highlighting their potential as therapeutic agents for treating infections and cancer (Yadav et al., 2017).

Antitumor Evaluation

Some acetamide derivatives have been investigated for their anticancer activities against a panel of 60 different human tumor cell lines. Compounds with specific structural features showed reasonable anticancer activity, particularly against melanoma-type cell lines, suggesting their potential in cancer therapy (Duran & Demirayak, 2012).

Hypoglycemic Activity

Novel thiazolidinedione derivatives have been synthesized and assessed for their hypoglycemic activity in animal models. Certain derivatives demonstrated promising hypoglycemic activity, indicating their potential use in treating diabetes (Nikalje et al., 2012).

properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c21-16(12-25-14-8-4-5-9-14)19-15(13-6-2-1-3-7-13)10-20-17(22)11-24-18(20)23/h1-3,6-7,14-15H,4-5,8-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCJDADHMQUDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylthio)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide

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